![molecular formula C10H11N3O5 B1417265 N-{[(3-nitrophenyl)amino]carbonyl}alanine CAS No. 1164136-66-6](/img/structure/B1417265.png)
N-{[(3-nitrophenyl)amino]carbonyl}alanine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-{[(3-nitrophenyl)amino]carbonyl}alanine involves regioselective cyclocondensation of certain compounds with cyanothioacetamide . This process results in the formation of tetrahydroisoquinoline derivatives . The reaction of these compounds with ethyl iodide or other derivatives in the presence of sodium acetate trihydrate leads to further transformations .Chemical Reactions Analysis
The chemical reactions involving N-{[(3-nitrophenyl)amino]carbonyl}alanine or similar compounds are complex and involve multiple steps . For instance, the synthesis of β-amino-carbonyl products via the Mannich reaction is a widely used transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of N-{[(3-nitrophenyl)amino]carbonyl}alanine can be found in databases like PubChem . These include its molecular weight, molecular formula, and other related information .Scientific Research Applications
Protein Engineering
N-PACA can be incorporated into proteins to introduce altered physicochemical and biological properties. This is particularly useful in protein engineering, where the goal is to design enzymes and other proteins with enhanced stability, activity, or novel functionalities . For example, N-PACA could be used to create enzymes that are more resistant to harsh conditions or have increased catalytic efficiency.
Drug Discovery
In drug discovery, N-PACA’s incorporation into peptides can lead to the development of new drugs with improved efficacy and reduced side effects. It can help in creating peptide-based drugs that are more stable in the body and can target specific cells or receptors .
Bio-orthogonal Chemistry
N-PACA plays a role in bio-orthogonal chemistry, where it can be used for labeling proteins without interfering with natural biochemical processes. This application is crucial for studying complex biological systems and for the development of diagnostic tools .
Spectroscopy and Optical Probes
The unique structure of N-PACA makes it suitable for use in spectroscopy and as an optical probe. It can help in studying protein conformation changes and in understanding structure-activity relationships at a molecular level .
Antimicrobial Activities
Research suggests that N-PACA could be utilized in designing antimicrobial agents. Its incorporation into peptides can result in compounds that have the potential to combat antibiotic-resistant bacteria .
Peptide-based Imaging
N-PACA can be used in the development of peptide-based imaging agents. These agents can be designed to bind to specific tissues or cells, making them valuable in medical imaging and cancer diagnosis .
Post-translational Modifications Mimetics
N-PACA can mimic certain post-translational modifications, which is significant in understanding protein function and in the development of therapeutic proteins that can replace or augment naturally occurring ones .
Signal Transduction and Protein Interaction Mapping
The incorporation of N-PACA into proteins can provide insights into signal transduction pathways and protein-protein interactions. This is essential for understanding cellular processes and for identifying potential therapeutic targets .
Future Directions
The future directions in the research of N-{[(3-nitrophenyl)amino]carbonyl}alanine and similar compounds could involve exploring their potential applications in various fields. For instance, amino acid derivatives have gained significant attention in the field of medicinal chemistry . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action .
properties
IUPAC Name |
2-[(3-nitrophenyl)carbamoylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPYKYTXQZEIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(3-nitrophenyl)amino]carbonyl}alanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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